![molecular formula C17H18N2O4S B6495401 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 896299-32-4](/img/structure/B6495401.png)
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a benzodioxine group, which is a type of ether that contains a benzene ring fused to a dioxine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiophene ring and the benzodioxine ring would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring, for example, might undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might make the compound relatively stable and resistant to oxidation .Scientific Research Applications
- Anti-Inflammatory Activity : Thiophene derivatives exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .
- Anti-Cancer Activity : Some thiophenes show promise as anticancer agents, although further studies are needed .
Material Science
Beyond medicine, thiophenes find applications in material science:
- Light-Emitting Diodes (LEDs) : Researchers have used thiophene derivatives in the fabrication of LEDs due to their electronic properties .
Pro-Drug Synthesis
Our compound serves as an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , a modifying agent for various pro-drugs .
Plant Hormone Research
Indole derivatives, including those containing thiophene moieties, are of interest in plant hormone studies. For instance, indole-3-acetic acid , a plant hormone produced from tryptophan degradation, plays a crucial role in plant growth and development .
Corrosion Inhibition
Thiophenes have been investigated as inhibitors of metal corrosion, which is essential for preserving materials in various industries .
Antimicrobial Activity
The substituents at position-2 of the thiophene ring significantly affect antimicrobial activity. Pyridine side chain derivatives have shown excellent antimicrobial properties .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Future Directions
properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-9-10(2)24-17(14(9)16(21)18-3)19-15(20)13-8-22-11-6-4-5-7-12(11)23-13/h4-7,13H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOQQRYZFGANMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2COC3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.